2-(Azetidin-3-yloxy)propan-1-ol
Description
2-(Azetidin-3-yloxy)propan-1-ol is a chiral secondary alcohol featuring an azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom) linked via an ether oxygen to a propan-1-ol backbone. The compound’s molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated).
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(4-8)9-6-2-7-3-6/h5-8H,2-4H2,1H3 |
InChI Key |
UQCNELGMQCBTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)propan-1-ol typically involves the reaction of azetidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yloxy)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such
Comparison with Similar Compounds
Key Observations :
- Ring Strain vs. Stability : The azetidine ring in 2-(Azetidin-3-yloxy)propan-1-ol introduces higher reactivity compared to pyrrolidine-containing analogs (e.g., 3-(2,5-dimethyl-pyrrol-1-yl)-propan-1-ol) due to its smaller ring size and greater bond-angle strain .
- Molecular Weight: The compound is significantly lighter than polyether derivatives like [(butoxymethylethoxy)methylethoxy]propan-1-ol (129.16 vs.
- Hydrophilicity: The hydroxyl and azetidine groups enhance water solubility relative to aromatic analogs (e.g., 4-(2-hydroxy-ethoxy)-phenol), though less than primary alcohols due to steric hindrance.
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